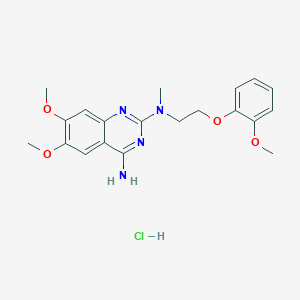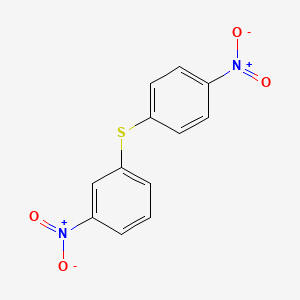
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.273 g/mol This compound is characterized by the presence of nitro groups (-NO2) and a sulfanyl group (-S-) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts . The reaction conditions often require careful control of temperature and concentration to achieve the desired product without over-nitration or degradation of the compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. laboratory synthesis remains the primary method for obtaining this compound for experimental purposes.
Análisis De Reacciones Químicas
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions relative to the nitro groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium on carbon, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying nitroaromatic reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents, particularly in targeting specific enzymes or pathways involved in disease processes.
Mecanismo De Acción
The mechanism by which 1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene exerts its effects is primarily through its nitro groups and sulfanyl group. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and reactivity. The sulfanyl group can form bonds with various substrates, facilitating the formation of new compounds or the modification of existing ones .
Comparación Con Compuestos Similares
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene can be compared to other nitroaromatic compounds such as:
Nitrobenzene: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
1-Nitro-4-((4-nitrophenyl)sulfanyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Nitro-3-((4-nitrophenyl)sulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.
Propiedades
Número CAS |
53566-73-7 |
|---|---|
Fórmula molecular |
C12H8N2O4S |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
1-nitro-3-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H |
Clave InChI |
APMIWAGHJNZECP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



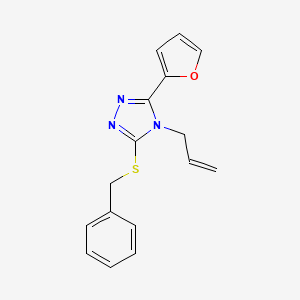
![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083659.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083661.png)
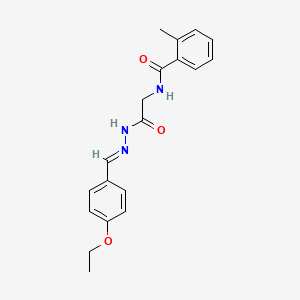
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083675.png)
![7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B15083682.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B15083694.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083701.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083714.png)
![Methyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083720.png)
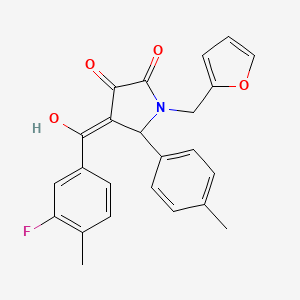
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15083724.png)
